Linoleic Acid

Description

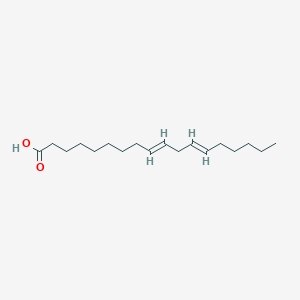

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(9Z,12Z)-octadeca-9,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHQOLUKZRVURQ-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | linoleic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Linoleic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7049-66-3, 30175-49-6, 67922-65-0 | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7049-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30175-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, dimer, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67922-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2025505 | |

| Record name | Linoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Linoleic acid is a colorless to straw colored liquid. A polyunsaturated fatty acid essential to human diet., Liquid; Liquid, Other Solid, Colorless to straw-colored liquid; [Hawley], Liquid, colourless to pale yellow oily liquid | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linoleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Linoleic and linolenic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

444 to 446 °F at 16 mmHg (NTP, 1992), 230 °C at 16 mm Hg; 202 °C at 1.4 mm Hg, 229.00 to 230.00 °C. @ 16.00 mm Hg | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), In water, 1.59 mg/L at 25 °C, Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils, Very soluble in acetone, benzene, ethyl ether, and ethanol., In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C., soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in water | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic and linolenic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9007 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.9022 g/cu cm at 20 °C, 0.898-0.904 | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic and linolenic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000087 [mmHg], 8.68X10-7 mm Hg at 25 °C | |

| Record name | Linoleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless oil, Colorless to straw-colored liquid | |

CAS No. |

60-33-3, 6144-28-1, 506-21-8, 2197-37-7, 80969-37-5, 8024-22-4 | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Linoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dilinoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6144-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linolelaidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002197377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14C-Linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080969375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linoleic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | linoleic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Linoleic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,12-Octadecadienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oils, grape | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINOLEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KJL21T0QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

23 °F (NTP, 1992), -6.9 °C, -8.5 °C | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biochemical Pathways and Metabolism of Linoelaidic Acid

Endogenous Metabolic Transformations

Once assimilated, linoelaidic acid is subject to several metabolic processes, including desaturation, elongation, and oxidation, which determine its physiological and pathological roles.

Desaturation and Elongation Processes

Linoelaidic acid, as a polyunsaturated fatty acid, can serve as a substrate for the same enzyme systems that metabolize its cis-isomer, linoleic acid, namely fatty acid desaturases and elongases. These enzymes are responsible for converting essential fatty acids into longer-chain polyunsaturated fatty acids (LC-PUFAs). nih.gov The primary enzymes in this pathway are Δ6-desaturase and Δ5-desaturase. wikipedia.org

The metabolic conversion sequence for omega-6 fatty acids like this compound typically involves:

Δ6-Desaturation: Introduction of a double bond at the 6th carbon. wikipedia.org

Elongation: Addition of a two-carbon unit.

Δ5-Desaturation: Introduction of a double bond at the 5th carbon to form arachidonic acid. wikipedia.org

However, the trans configuration of the double bonds in linoelaidic acid influences these processes. Research on various mono-trans isomers of this compound indicates that the position of the trans double bond significantly alters the metabolic outcome. A trans bond at the Δ9 position tends to increase the rate of elongation, whereas a trans bond at the Δ12 position enhances desaturation. aocs.org Given that linoelaidic acid possesses trans double bonds at both the Δ9 and Δ12 positions, its metabolism through this pathway is complex and generally less efficient than that of this compound.

Beta-Oxidation of Linoelaidic Acid

Beta-oxidation is the catabolic process by which fatty acid molecules are broken down in the mitochondria and/or peroxisomes to produce energy. libretexts.org The oxidation of unsaturated fatty acids requires additional enzymes to handle the double bonds that are not in the standard configuration for the core beta-oxidation enzymes. youtube.com

For polyunsaturated fatty acids like linoelaidic acid, the process is intricate. The presence of a double bond at an odd-numbered carbon requires an isomerase to convert the cis or trans bond into a trans-Δ2 bond, which is a substrate for enoyl-CoA hydratase. A double bond at an even-numbered carbon results in a 2,4-dienoyl-CoA intermediate after the first dehydrogenation step, which requires a 2,4-dienoyl-CoA reductase (an NADPH-dependent enzyme) to be reduced to a substrate that can continue in the beta-oxidation pathway. youtube.com

Studies on elaidic acid (the mono-trans isomer of oleic acid) have shown that its beta-oxidation is incomplete, leading to the accumulation of a C14 trans intermediate (5-trans-tetradecenoyl-CoA) in the mitochondrial matrix. nih.gov This suggests that the enzymatic machinery, specifically acyl-CoA dehydrogenase, processes the trans intermediate less efficiently than its cis counterpart. nih.gov This finding implies that the beta-oxidation of linoelaidic acid, which contains two trans double bonds, is also likely to be inefficient and potentially incomplete, leading to the formation and possible accumulation of metabolic intermediates.

Formation of Oxidized Linoelaidic Acid Metabolites (OXLAMs)

Similar to its cis-isomer this compound, linoelaidic acid can be oxidized to form a group of metabolites collectively known as oxidized this compound metabolites (OXLAMs). nih.gov This oxidation can occur through both enzymatic and non-enzymatic pathways. nih.govnih.gov

Enzymatic oxidation is carried out by several enzyme families:

Lipoxygenases (LOX) : 12/15-lipoxygenase can oxidize this compound to form hydroperoxy-octadecadienoic acids (HpODEs). nih.govresearchgate.net

Cyclooxygenases (COX) : These enzymes can also initiate the oxidation process. nih.gov

Cytochrome P450 (CYP) enzymes : This family of enzymes is another route for enzymatic oxidation. nih.govnih.gov

These initial hydroperoxy products (like HpODEs) are unstable and are subsequently reduced to more stable hydroxy derivatives (hydroxy-octadecadienoic acids or HODEs) or further oxidized to ketone derivatives (oxo-octadecadienoic acids or oxoODEs). nih.govresearchgate.net Non-enzymatic oxidation occurs via free radical-mediated reactions, which also contribute to the pool of OXLAMs. nih.gov It has been shown that linoelaidic acid is associated with increased production of superoxide (B77818), a reactive oxygen species, which supports its propensity to undergo oxidative metabolism. ebi.ac.uk

Interaction with Other Fatty Acid Metabolic Pathways

Linoelaidic acid does not exist in a metabolic vacuum. It interacts with and influences the metabolic pathways of other essential fatty acids, primarily through competition for shared enzymes.

Competition with Alpha-Linolenic Acid (ALA) for Enzyme Systems

Alpha-linolenic acid (ALA), the parent omega-3 fatty acid, and this compound, the parent omega-6 fatty acid, are metabolized by the same series of desaturase and elongase enzymes. oregonstate.edumdpi.com This creates a competitive environment where the relative concentrations of these fatty acids can influence the rate of conversion of the other to their respective long-chain derivatives. nih.govcambridge.org The desaturase enzymes generally show a preference for omega-3 fatty acids over omega-6 fatty acids. oregonstate.edu

Linoelaidic acid, as an isomer of this compound, also participates in this competition. Studies using cultured cells have demonstrated that a trans double bond at the Δ12 position of an 18-carbon fatty acid can inhibit the metabolism of ALA. aocs.org This suggests that linoelaidic acid can act as a competitive inhibitor of the desaturation and elongation of ALA, thereby reducing the synthesis of important omega-3 LC-PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).

Table 1: Enzyme Competition between Fatty Acid Substrates

| Enzyme | Primary Substrates | Competitive Inhibitor | Metabolic Impact of Inhibition |

|---|---|---|---|

| Δ6-Desaturase | Alpha-Linolenic Acid (ALA), this compound | Linoelaidic Acid | Reduced conversion of ALA and this compound to their longer-chain metabolites. aocs.orgcambridge.org |

| Δ5-Desaturase | Dihomo-γ-linolenic acid (DGLA), Eicosatetraenoic acid (ETA) | Metabolites of Linoelaidic Acid (potentially) | Reduced synthesis of Arachidonic Acid (AA) and Eicosapentaenoic Acid (EPA). mdpi.com |

Influence on Arachidonic Acid (AA) Synthesis and Levels

Arachidonic acid (AA) is a key omega-6 LC-PUFA synthesized from this compound through the actions of Δ6-desaturase, elongase, and Δ5-desaturase. mdpi.com Given that linoelaidic acid competes for these same enzymes, its presence can inhibit the conversion of this compound to AA. cambridge.org

Furthermore, some research indicates that linoelaidic acid influences the metabolism of AA itself. A comparative study on human blood platelets found that both linoleic and linoelaidic acids reduced the formation of Thromboxane B2 (a metabolite of AA) and prostaglandin (B15479496) endoperoxides, suggesting an effect on cyclo-oxygenase (COX) activity. ebi.ac.uk However, the effect was less pronounced for linoelaidic acid compared to its cis-isomer. ebi.ac.uk While high dietary intake of this compound does not necessarily increase tissue levels of arachidonic acid in adults on Western diets, and may even decrease it in some lipid pools, the inhibitory effect of trans fatty acids on the biosynthetic enzymes is a critical factor. nih.govnih.gov The competition for desaturases by linoelaidic acid would logically lead to a reduced rate of AA synthesis from this compound. cambridge.org

Table 2: Key Research Findings on Linoelaidic Acid's Metabolic Influence

| Metabolic Process | Finding | Reference |

|---|---|---|

| Beta-Oxidation | The trans isomer of oleic acid (elaidic acid) undergoes incomplete beta-oxidation, suggesting linoelaidic acid metabolism would also be inefficient. | nih.gov |

| Enzyme Competition | A trans bond at the Δ12 position inhibits the metabolism of alpha-linolenic acid (ALA). | aocs.org |

| Prostaglandin Synthesis | Linoelaidic acid reduces the formation of prostaglandin endoperoxides and Thromboxane B2 from arachidonic acid, though less effectively than this compound. | ebi.ac.uk |

| Oxidative Stress | Linoelaidic acid is associated with increased superoxide production. | ebi.ac.uk |

Compound Glossary

Cross-talk with Omega-3 Fatty Acid Metabolism

Linoelaidic acid metabolism is intertwined with that of omega-3 fatty acids. Both omega-6 (like linoelaidic acid's precursor, this compound) and omega-3 fatty acids are substrates for the same set of enzymes for elongation and desaturation. oregonstate.eduportlandpress.com This creates a competitive environment. The primary essential fatty acids, this compound (LA, an omega-6) and α-linolenic acid (ALA, an omega-3), are metabolized by the same enzymes to produce longer-chain polyunsaturated fatty acids (PUFAs). oregonstate.edumdpi.com LA is converted to arachidonic acid (AA), while ALA is converted to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). oregonstate.edumdpi.com

Enzymatic Regulation of Linoelaidic Acid Metabolism

The metabolism of linoelaidic acid is regulated by several families of enzymes that are also involved in the metabolism of its cis-isomer, this compound, and other fatty acids.

Role of Desaturase Enzymes (e.g., Δ6-desaturase)

Desaturase enzymes are crucial for the conversion of essential fatty acids into longer-chain, more unsaturated fatty acids. wikipedia.org The Δ6-desaturase (delta-6-desaturase) enzyme, encoded by the FADS2 gene, catalyzes the rate-limiting step in the metabolism of both this compound and α-linolenic acid. portlandpress.comahajournals.org It introduces a double bond at the sixth carbon from the carboxyl end. wikipedia.org For this compound, this results in the formation of γ-linolenic acid (GLA), and for α-linolenic acid, it produces stearidonic acid (SDA). wikipedia.org

This initial desaturation step is critical because it dictates the subsequent production of downstream metabolites like arachidonic acid from the omega-6 pathway and EPA from the omega-3 pathway. wikipedia.orgmdpi.com The activity of Δ6-desaturase is a key regulatory point and can be influenced by various factors, including diet and hormonal status. portlandpress.com

Involvement of Phospholipase A2 Enzymes (PLA2G1B, PLA2G2D, PLA2G4B)

Phospholipase A2 (PLA2) enzymes are responsible for hydrolyzing the sn-2 acyl bond in phospholipids (B1166683), releasing fatty acids and lysophospholipids. nih.govsemanticscholar.org Several PLA2 isoforms, including PLA2G1B, PLA2G2D, and PLA2G4B, are involved in the this compound metabolism pathway by converting lecithin (B1663433) in the cell membrane into linoleate. nih.govsemanticscholar.org

PLA2G1B: This enzyme catalyzes the calcium-dependent hydrolysis of 2-acyl groups in 3-sn-phosphoglycerides. mybiosource.com It is involved in the metabolic pathways of this compound, alpha-linolenic acid, and arachidonic acid. genome.jpgenome.jpkegg.jp

PLA2G2D: This phospholipase is expressed in immune cells like dendritic cells and preferentially hydrolyzes phospholipids containing arachidonic acid and docosahexaenoic acid. nih.gov It is implicated in both linoleic and arachidonic acid metabolism. genome.jpresearchgate.net

PLA2G4B: This enzyme is also involved in the arachidonic acid metabolism pathway. nih.govatlasgeneticsoncology.org Downregulation of the PLA2G4B gene has been associated with age-related changes in phospholipids. nih.govnih.gov

Studies have shown that the genes encoding these enzymes, PLA2G1B, PLA2G2D, and JMJD7-PLA2G4B, can be significantly downregulated in certain metabolic conditions. nih.govsemanticscholar.org

Cytochrome P450 Enzymes (CYP2C8, CYP2J2) in Linoelaidic Acid Metabolism

Cytochrome P450 (CYP) enzymes, particularly from the CYP2C and CYP2J subfamilies, are involved in the metabolism of polyunsaturated fatty acids, including this compound. wikipedia.orgnih.gov These enzymes possess epoxygenase activity, converting fatty acids into biologically active epoxides. wikipedia.org

CYP2C8: This enzyme metabolizes this compound into 9,10-epoxy octadecenoic acid (leukotoxin) and 12,13-epoxy-octadecenoic acid (isoleukotoxin). wikipedia.org It is a key enzyme in the this compound and arachidonic acid metabolism pathways. genome.jpgenome.jp

CYP2J2: This is another important epoxygenase that metabolizes arachidonic acid, this compound, and other PUFAs. nih.govnih.govresearchgate.net It converts these fatty acids into their corresponding epoxides. researchgate.net Like CYP2C8, it is a component of the this compound and arachidonic acid metabolic pathways. genome.jpgenome.jp

Research has indicated that the expression of CYP2C8 and CYP2J2 is significantly downregulated in metabolic syndrome, suggesting a dysregulation of the this compound metabolism pathway. nih.govsemanticscholar.org

Impact on Prostaglandin and Leukotriene Synthesis

The metabolic products of linoelaidic and this compound can influence the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent lipid mediators involved in inflammation and other physiological processes. cambridge.org These eicosanoids are synthesized from 20-carbon PUFAs like arachidonic acid (derived from this compound) and eicosapentaenoic acid (derived from α-linolenic acid). mdpi.com

The conversion of arachidonic acid by cyclooxygenase (COX) enzymes leads to the production of 2-series prostaglandins (e.g., PGE2), while its metabolism by lipoxygenase (LOX) enzymes results in the synthesis of 4-series leukotrienes (e.g., LTB4). mdpi.combioscientifica.commhmedical.com The availability of arachidonic acid, which is directly influenced by the metabolism of this compound, is a critical factor in the production of these pro-inflammatory molecules. nih.govnih.gov

The competition between omega-6 and omega-3 fatty acids for the same metabolic enzymes also affects the profile of eicosanoids produced. EPA-derived prostaglandins (3-series) and leukotrienes (5-series) are often less potent inflammatory mediators than those derived from arachidonic acid. cambridge.org Therefore, the balance between linoelaidic/linoleic acid and omega-3 fatty acid metabolism can significantly impact inflammatory responses.

Cellular and Molecular Mechanisms of Linoelaidic Acid Action

Linoelaidic Acid and Membrane Biology

The cell membrane, a critical barrier and signaling hub, is a primary target of linoelaidic acid. Its integration into membrane lipids can significantly alter the physical properties and functions of the membrane, with notable consequences for both the plasma membrane and organellar membranes, particularly those of the mitochondria.

Integration into Cell Membrane Lipids and Phospholipids (B1166683)

Linoelaidic acid can be incorporated into the hydrophobic tails of glycerophospholipids, which are the primary constituents of the cell membrane. plos.org This integration alters the composition of membrane phospholipids. plos.org Adipocytes, for instance, have the capacity to take up fatty acids from their environment and incorporate them into cell-membrane phospholipids. plos.org Studies on reconstructed human adipose tissues have shown that the lipid profile, which can be deficient in essential fatty acids like linoleic acid, can be modulated by supplementing the culture medium. plos.org This demonstrates the direct influence of the extracellular fatty acid environment on the composition of cell membranes. plos.org

The incorporation of different fatty acids, including trans fatty acids, impacts the species of phospholipids present in the membrane. For example, treatment of cells with this compound leads to an increase in phospholipid species with two or four double bonds, while decreasing those with three or five. nih.govacs.org This illustrates the competitive nature of fatty acid incorporation and its downstream effects on the final phospholipid makeup of the membrane. nih.govacs.org

Influence on Membrane Properties and Integrity

The fatty acid composition of membrane phospholipids is a key determinant of the biophysical properties and integrity of the cell membrane. tandfonline.com The length and saturation of fatty acid chains regulate the fluidity and thickness of membranes. uvigo.es The presence of unsaturated fatty acids generally increases membrane fluidity, while saturated fatty acids and cholesterol tend to make the membrane more rigid. mdpi.com

The incorporation of trans fatty acids, such as linoelaidic acid, can alter membrane fluidity. Increased numbers of double bonds in phospholipid tails, even in the trans configuration, can create more space between phospholipid molecules, leading to increased flexibility and permeability of the lipid bilayer. nih.gov This altered fluidity can, in turn, influence the function of integral membrane proteins, such as receptors and enzymes, by affecting their conformational state and lateral movement within the membrane. plos.orgnih.gov For instance, changes in membrane fluidity have been shown to alter the function of G protein-coupled receptors (GPCRs). nih.gov The structural integrity of the cell membrane is crucial for its barrier function and for processes like endocytosis and exocytosis. mdpi.com

Role in Mitochondrial Function and Cardiolipin (B10847521) Composition

Mitochondria are particularly susceptible to the effects of altered fatty acid metabolism. Cardiolipin, a unique dimeric phospholipid almost exclusively found in the inner mitochondrial membrane, is crucial for optimal mitochondrial function. mdpi.comphysiology.org It plays a vital role in maintaining membrane architecture, the stability of the respiratory chain complexes, and the assembly of ATP synthase. mdpi.combiorxiv.org

The fatty acyl chain composition of cardiolipin is highly specific, with this compound being the predominant fatty acid in most mammalian tissues. physiology.org However, the composition of cardiolipin is not static and can be influenced by the availability of different fatty acids. biorxiv.org Studies have shown that supplementing cell cultures with this compound leads to a cardiolipin profile dominated by tetralinoleoyl-cardiolipin (TLCL). biorxiv.org Conversely, the presence of other fatty acids can lead to their incorporation into cardiolipin, altering its structure. plos.org For example, dietary supplementation with arachidonic acid (ARA) or docosahexaenoic acid (DHA) can lead to the replacement of this compound in cardiolipin. plos.org

These alterations in cardiolipin composition can have significant functional consequences. A loss of cardiolipin content or changes in its acyl chain composition has been linked to mitochondrial dysfunction in various pathological conditions. physiology.org While high levels of TLCL were once thought to be essential for optimal mitochondrial function, studies have shown that its replacement with other polyunsaturated fatty acids does not necessarily impair mitochondrial respiration. plos.org

Signaling Pathways Modulated by Linoelaidic Acid

Linoelaidic acid can act as a signaling molecule, directly or indirectly influencing intracellular signaling cascades that control gene expression and cellular responses. Its effects on nuclear receptors and inflammatory pathways are of particular interest.

Activation of Nuclear Receptors (e.g., PPARγ, LXR)

Peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs) are ligand-activated transcription factors that play a crucial role in regulating lipid metabolism and inflammation. researchgate.net Fatty acids and their derivatives are natural ligands for these receptors. ahajournals.org PPARs, including PPARγ, are activated by fatty acids and are key regulators of adipogenesis, lipid storage, and insulin (B600854) sensitivity. nih.gov LXRs are activated by cholesterol metabolites and control cholesterol homeostasis. ahajournals.org

Both PPARs and LXRs function as heterodimers with the retinoid X receptor (RXR) to regulate the expression of their target genes. mdpi.comacs.org There is significant crosstalk between the PPAR and LXR signaling pathways, including competition for their common partner, RXR. acs.org Fatty acids can influence the activity of these receptors. For instance, arachidonic acid has been shown to act as a PPARγ2 agonist, activating the expression of the glucose transporter GLUT4. mdpi.com While direct evidence for linoelaidic acid's interaction with PPARγ and LXR is still emerging, its structural similarity to other fatty acid ligands suggests it could modulate the activity of these nuclear receptors, thereby influencing the expression of genes involved in lipid metabolism and inflammation.

Impact on NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. frontiersin.org A variety of stimuli can activate this pathway, leading to the transcription of pro-inflammatory genes. Fatty acids can modulate NF-κB signaling. For example, diets high in this compound have been shown to differentially regulate the phosphorylation of IKKα/β, a key kinase in the NF-κB pathway, and subsequent NF-κB activation. frontiersin.org

Studies have demonstrated that both elaidic acid and linoelaidic acid can activate the NF-κB pathway in the liver of mice. nih.gov This activation was evidenced by increased phosphorylation of key signaling proteins such as IKKα/β, IκBα, and the p65 subunit of NF-κB. nih.gov The activation of the NF-κB pathway was more pronounced in the group treated with linoelaidic acid compared to elaidic acid, suggesting that the number of trans double bonds may influence the inflammatory response. nih.gov The mechanism appears to involve the activation of Toll-like receptor 4 (TLR4), which is upstream of the NF-κB cascade. nih.gov Furthermore, other fatty acids have been shown to inhibit NF-κB activation, highlighting the complex and specific nature of fatty acid-mediated regulation of this critical inflammatory pathway. nih.govjmb.or.kr

Regulation of AMPK-TOR Signaling Pathway

Detailed research findings specifically elucidating the regulation of the AMPK-TOR signaling pathway by linoelaidic acid are not available in the searched scientific literature. Studies on related fatty acids, such as this compound and conjugated this compound (CLA), indicate that they can influence AMPK and mTOR signaling researchgate.netnih.gov; however, these findings cannot be directly extrapolated to linoelaidic acid due to the specific instructions to focus solely on this compound.

Gene Expression and Transcriptional Regulation

Differential Gene Expression Studies Related to Linoelaidic Acid

Studies on the differential gene expression related to linoelaidic acid have been conducted, particularly in the context of cancer research. In a study using the MCF-7 human breast cancer cell line, linoelaidic acid was shown to modulate the expression of several genes related to inflammation and apoptosis researchgate.net. These findings suggest that linoelaidic acid can induce significant changes in the transcriptional profile of cells.

Effects on Genes Involved in Lipid Metabolism and Transport (e.g., ABCA1, ABCG1, GLUT4)

The specific effects of linoelaidic acid on the gene expression of ABCA1, ABCG1, and GLUT4 are not well-documented in the available research. Studies on general unsaturated fatty acids, including the cis-isomer this compound, have shown that they can suppress the expression of ABCA1 and ABCG1, which are key transporters in cholesterol efflux nih.govresearchgate.netnih.govdiabetesjournals.orgcambridge.org. For instance, this compound has been reported to be a potent suppressor of ABCA1 gene expression researchgate.netdiabetesjournals.org. However, this information does not directly apply to linoelaidic acid. Similarly, while various fatty acids have been shown to repress GLUT4 gene transcription in cardiac muscle, specific data for linoelaidic acid is absent nih.gov. Research on conjugated this compound (CLA) isomers has shown varied effects on GLUT4 expression, further highlighting the need for isomer-specific research frontiersin.orgnih.govfrontiersin.org.

Modulation of Inflammatory Gene Expression (e.g., TNF-α, IL-1ra, COX-2)

Linoelaidic acid has been shown to significantly modulate the expression of key inflammatory genes in human breast cancer cells (MCF-7).

TNF-α: Treatment with linoelaidic acid has been found to increase the levels of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).

IL-1ra: In the same cellular model, linoelaidic acid markedly increased the expression of the anti-inflammatory cytokine Interleukin-1 receptor antagonist (IL-1ra). At concentrations of 2 and 5 μM, linoelaidic acid increased IL-1ra protein levels by approximately 1.67 and 2.93-fold, respectively.

The table below summarizes the research findings on the effect of linoelaidic acid on the expression of inflammatory markers in MCF-7 cells.

| Marker | Cell Line | Concentration of Linoelaidic Acid (µM) | Fold Change in Protein Level |

| TNF-α | MCF-7 | 2 | Increased |

| TNF-α | MCF-7 | 5 | Increased |

| IL-1ra | MCF-7 | 2 | ~1.67 |

| IL-1ra | MCF-7 | 5 | ~2.93 |

COX-2: Specific studies detailing the modulation of Cyclooxygenase-2 (COX-2) gene expression directly by linoelaidic acid were not found in the search results. Studies on other fatty acids indicate that the effects on COX-2 are highly variable and depend on the specific fatty acid and cell type nih.govresearchgate.netoup.comfrontiersin.org.

Regulation of Antioxidant Genes (e.g., GCLC, GSS, Nrf2 pathway)

Linoelaidic acid, a trans isomer of this compound, influences the cellular redox state by modulating key antioxidant pathways. The primary mechanism observed involves the disruption of glutathione (B108866) homeostasis, which is intrinsically linked to the expression of antioxidant genes regulated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Glutathione (GSH) is a critical cellular antioxidant, and its synthesis is governed by two key enzymes: glutamate-cysteine ligase (GCL) and glutathione synthetase (GSS). molbiolcell.orgirispublishers.com The expression of the genes encoding these enzymes, GCLC (catalytic subunit of GCL) and GSS, is largely under the transcriptional control of Nrf2. molbiolcell.orgmdpi.com

Research findings indicate that linoelaidic acid exerts a pro-oxidant effect in certain cellular contexts, leading to a state of oxidative stress. In studies using the human breast cancer cell line MCF-7, treatment with linoelaidic acid resulted in a significant, dose-dependent decrease in the levels of reduced glutathione (GSH) and a corresponding increase in oxidized glutathione (GSSG). researchgate.net This shift in the GSH/GSSG ratio is a hallmark of oxidative stress, indicating that the consumption of GSH to neutralize reactive oxygen species (ROS) outpaces its synthesis and regeneration. researchgate.net The depletion of the cellular GSH pool suggests a direct or indirect downregulation or inhibition of the enzymatic machinery responsible for its synthesis, including GCLC and GSS.

The Nrf2 pathway is a master regulator of the antioxidant response. irispublishers.commdpi.com Under conditions of oxidative stress, Nrf2 typically translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, including GCLC and GSS, to initiate their transcription and bolster cellular defenses. mdpi.com The observed pro-oxidant activity of linoelaidic acid, characterized by GSH depletion, points towards a significant modulation of this Nrf2-regulated pathway. researchgate.net While direct gene expression analysis for GCLC, GSS, and Nrf2 following linoelaidic acid treatment is not extensively detailed, the downstream effects on the glutathione redox couple provide strong evidence of its impact on these molecular mechanisms.

The table below summarizes the research findings on the effect of linoelaidic acid on glutathione levels in MCF-7 cells, illustrating the induction of oxidative stress.

Table 1: Effect of Linoelaidic Acid on Glutathione Levels in MCF-7 Cells

| Treatment Group | Concentration (µM/ml) | Reduced Glutathione (GSH) Level (Change vs. Control) | Oxidized Glutathione (GSSG) Level (Change vs. Control) |

| Control | 0 | Baseline | Baseline |

| Linoelaidic Acid | 2 | Decreased | +33.25% |

| Linoelaidic Acid | 5 | Significantly Decreased | +79.6% |

Data derived from a study on the effects of linoelaidic acid on MCF-7 human breast cancer cells. researchgate.net The study reported a significant decrease in GSH and a significant increase in GSSG, indicating a shift in the redox balance towards oxidative stress.

Physiological and Pathophysiological Roles of Linoelaidic Acid

Cardiovascular System and Atherosclerosis

The intake of industrially produced trans fatty acids is a well-established risk factor for cardiovascular disease. plos.orglongdom.org Linoelaidic acid, a common TFA, contributes to cardiovascular pathology through multiple mechanisms, including promoting atherosclerosis, endothelial dysfunction, and inflammation.

Clinical evidence has linked elevated levels of linoelaidic acid to a higher risk of coronary artery disease (CAD). A study identified that serum concentrations of TFAs, specifically including linoelaidic acid, were higher in young patients diagnosed with CAD. longdom.org Furthermore, research focusing on trans fatty acids has demonstrated a positive association between their intake and the risk of coronary heart disease. cambridge.org This association is believed to be much greater than what would be predicted by their effects on serum lipids alone, suggesting that other mechanisms are at play. longdom.org

Atherosclerosis is a disease characterized by the buildup of plaque within the arteries, a process in which linoelaidic acid is implicated. The initial step in atherogenesis involves the damage and dysfunction of the vascular endothelium. Linoelaidic acid contributes to this by inducing apoptosis (programmed cell death) in human endothelial cells. nih.gov This damage to the vessel wall is a critical precursor to plaque formation.

One of the hallmark characteristics of atherosclerosis is endothelial cell calcification. cambridge.org Research has shown that the incorporation of linoelaidic acid into human aortic endothelial cells leads to an increase in calcium influx, which is indicative of this calcification process. cambridge.org

The progression of atherosclerosis involves the oxidation of low-density lipoprotein (LDL), which is then taken up by macrophages to form "foam cells," a major component of atherosclerotic plaques. ifcardio.orgresearchgate.netmdpi.com While direct studies on linoelaidic acid's role in LDL oxidation are limited, its pro-inflammatory and pro-oxidative effects create an environment conducive to this process. Linoelaidic acid has been shown to be a more potent inducer of reactive oxygen species (ROS) production in endothelial cells than elaidic acid. nih.gov This increase in ROS, or oxidative stress, is a primary driver of LDL oxidation within the arterial wall. mdpi.com Once LDL is oxidized, it is readily internalized by macrophages via scavenger receptors, leading to the lipid accumulation that transforms them into foam cells. researchgate.netnih.gov

A healthy endothelium is crucial for maintaining vascular tone and health, largely through the production of nitric oxide (NO), a potent vasodilator. mdpi.com Linoelaidic acid has been shown to cause significant endothelial dysfunction. plos.orgnih.gov

In-vitro studies using human endothelial cells have demonstrated that linoelaidic acid impairs endothelial insulin (B600854) signaling and, consequently, reduces the production of nitric oxide. plos.orglongdom.orgnih.gov This reduction in NO bioavailability is a key feature of endothelial dysfunction and increases the risk for atherosclerosis and hypertension. plos.org The mechanism involves linoelaidic acid's ability to increase superoxide (B77818) production. plos.orgnih.gov Superoxide rapidly reacts with and inactivates nitric oxide, further diminishing its availability.

The negative impact of TFAs on endothelial function has also been observed in human studies. A diet rich in trans fatty acids was found to cause a significant reduction in endothelium-dependent vascular relaxation compared to a diet with saturated fatty acids, indicating impaired NO-mediated vasodilation. longdom.org

Chronic inflammation is a key process in the development and progression of atherosclerosis. unimi.it Linoelaidic acid exerts pro-inflammatory effects on the vascular system. Studies have shown that treatment of human aortic endothelial cells with trans-18:2 fatty acids leads to a significant increase in the expression of endothelial adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1). cambridge.org This upregulation causes leukocytes (neutrophils and monocytes) to adhere more strongly to the endothelium, a critical early event in the inflammatory cascade of atherosclerosis. cambridge.org

At the molecular level, linoelaidic acid has been found to activate the pro-inflammatory signaling pathway NF-κB (nuclear factor-kappa B) in endothelial cells. plos.orgnih.gov Activation of NF-κB leads to the increased production of inflammatory cytokines like Interleukin-6 (IL-6), further propagating the inflammatory response within the blood vessel wall. plos.orgnih.gov

| Cardiovascular Marker | Effect of Linoelaidic Acid | Mechanism/Finding | Reference |

|---|---|---|---|

| Leukocyte Adhesion | Increased | Showed a nearly 3-fold greater adherence of neutrophils and monocytes to endothelial cells treated with trans-18:2 fatty acids compared to cis-18:2 treated cells. | cambridge.org |

| NF-κB Activation | Increased | Associated with increasing NF-κB activation as measured by phosphorylation of IκBα. | plos.orgnih.gov |

| IL-6 Levels | Increased | Associated with increased production of the pro-inflammatory cytokine IL-6. | plos.orgnih.gov |

| Nitric Oxide (NO) Production | Decreased | Associated with impairment of endothelial NO production. | plos.orglongdom.orgnih.gov |

| Reactive Oxygen Species (ROS) | Increased | Associated with increased superoxide production; a more potent inducer than elaidic acid. | plos.orgnih.gov |

Immune System Modulation

Anti-inflammatory and Pro-inflammatory Effects of Linoelaidic Acid

Linoelaidic acid and its isomers exhibit a dual role in inflammation, with studies reporting both pro- and anti-inflammatory effects depending on the context. nih.govresearchgate.net The traditional view has been that as a precursor to arachidonic acid (AA), linoleic acid promotes inflammation through the production of pro-inflammatory eicosanoids. researchgate.netfoodandnutritionresearch.netmdpi.comocl-journal.org However, a growing body of evidence suggests that the in vivo conversion of this compound to arachidonic acid is limited and that this compound itself may possess anti-inflammatory properties. mdpi.comsniglobal.org

Several human studies have failed to show an association between high this compound intake and increased markers of inflammation. researchgate.netnih.gov In fact, some research indicates that individuals consuming the highest levels of this compound have the lowest inflammatory status. researchgate.net For example, erythrocyte levels of this compound were inversely associated with the risk of rheumatoid arthritis, an inflammatory autoimmune disease. sniglobal.org In certain contexts, such as in keratinocytes exposed to UVB radiation, this compound has demonstrated anti-inflammatory effects by reducing the expression of inflammatory mediators. mdpi.com

Conversely, other studies have shown that this compound can have pro-inflammatory effects. In vitro, it has been shown to increase the expression of pro-inflammatory markers in mouse peritoneal macrophages. nih.gov It can also potentiate the inflammatory response induced by tumor necrosis factor-alpha (TNF-α) in endothelial cells. nih.gov This dual nature suggests that the effect of linoelaidic acid on inflammation is complex and may be influenced by the specific cellular environment and the presence of other stimuli.

Influence on Immune Cell Proliferation and Activity (e.g., lymphocytes, monocytes, macrophages)

Linoelaidic acid and its isomers can modulate the function of various immune cells, including lymphocytes, monocytes, and macrophages. cambridge.orgresearchgate.netreading.ac.uk In vitro and animal studies have shown that high levels of this compound can inhibit lymphocyte proliferation. cambridge.orgcambridge.org This inhibitory effect is dependent on the concentration of the fatty acid and the duration of exposure. cambridge.org Some studies suggest that this effect is independent of eicosanoid synthesis. cambridge.org However, other research has reported a stimulatory effect of this compound on T-cell proliferation. nih.gov More recent evidence suggests that this compound may decrease the function of certain T-cells, inhibiting the differentiation of Th1 and Th17 cells. nih.gov

In macrophages, this compound has been shown to have varied effects. It can increase the production of reactive oxygen species (ROS) in some macrophage cell lines. researchgate.net However, it has also been reported to reduce the phosphorylation of key signaling molecules involved in the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS). frontiersin.org The saturation state of fatty acids within phosphatidylcholine can modify macrophage activity, and arachidonic acid, derived from this compound, is a significant component of rat peritoneal macrophages and a precursor to inflammatory regulators. scielo.br

Regulation of Cytokine Production (e.g., TNF-α, IL-8, IL-1ra)

Linoelaidic acid has a complex and often contradictory role in the regulation of cytokine production. nih.govfoodandnutritionresearch.net Some studies have demonstrated that this compound can increase the production of pro-inflammatory cytokines. For example, it has been shown to increase the mRNA expression of TNF-α and IL-6 in mouse peritoneal macrophages. nih.gov In neutrophils, this compound can increase the production of IL-8. scielo.br

Conversely, a significant body of research points to the anti-inflammatory effects of this compound and its derivatives on cytokine production. Treatment with this compound has been shown to reduce the production of TNF-α and IL-6 in macrophages exposed to LPS. jcu.cz One study found that the 9E,11E isomer of conjugated this compound could induce the production of the anti-inflammatory cytokine Interleukin-1 receptor antagonist (IL-1ra) in a mouse macrophage cell line, while simultaneously decreasing the production of pro-inflammatory cytokines like IL-1α, IL-1β, and IL-6. nih.gov Another study reported that linoelaidic acid treatment in MCF-7 cancer cells significantly increased the levels of both the pro-inflammatory cytokine TNF-α and the anti-inflammatory IL-1ra. researchgate.net Furthermore, α-linolenic acid, a related polyunsaturated fatty acid, has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by peripheral blood mononuclear cells. foodandnutritionresearch.netnih.gov

The table below summarizes the varied effects of linoelaidic acid and its isomers on the production of key cytokines as reported in different studies.

| Cytokine | Cell Type | Effect of Linoelaidic Acid/Isomers | Reference |

| TNF-α | Mouse Peritoneal Macrophages | Increased mRNA expression | nih.gov |

| TNF-α | RAW264.7 Macrophages | Decreased production (in response to LPS) | jcu.cz |

| TNF-α | MCF-7 Cells | Increased level | researchgate.net |

| IL-8 | Neutrophils | Increased production | scielo.br |

| IL-1ra | RAW 264.7 Cells | Increased production (by 9E,11E-CLA) | nih.gov |

| IL-1ra | MCF-7 Cells | Increased level | researchgate.net |

Linoelaidic Acid and Autoimmunity

Current research provides limited specific information on the direct role of linoelaidic acid in the context of autoimmune diseases. While the broader class of omega-6 fatty acids, particularly its isomer this compound, has been studied for its varied effects on the immune system and autoimmunity, specific data on linoelaidic acid is not prevalent in the existing literature. nih.govnih.govcambridge.orgnih.govnih.govfrontiersin.org Studies on this compound suggest it can have both beneficial and detrimental effects depending on the type of immune response. nih.gov For instance, this compound is a precursor to prostaglandin (B15479496) E2, which can suppress the Type 1 cellular immune response involved in some autoimmune disorders, but may aggravate Type 2 antibody-mediated autoimmune conditions. nih.gov Furthermore, dietary supplementation with conjugated this compound (CLA), a mixture of this compound isomers, has been shown to ameliorate CNS autoimmunity in animal models by reducing intestinal inflammation. nih.govoup.com However, this information pertains to a mixture of isomers and not specifically to linoelaidic acid (the trans-9, trans-12 isomer). An imbalance in the dietary ratio of omega-6 to omega-3 fatty acids is generally considered a contributing factor to the pathogenesis of inflammatory and autoimmune diseases. frontiersin.org Without direct studies, the specific role of linoelaidic acid in autoimmunity remains an area requiring further investigation.

Oncology and Cancer Research

Anticancer Activity of Linoelaidic Acid

Linoelaidic acid, an unsaturated fatty acid, has demonstrated notable anticancer activity in preclinical studies. Research involving linoelaidic acid isolated from marine sources, such as Tapra fish oil (Ophisthopterus tardoore), has shown its efficacy against human breast cancer cell lines, specifically MCF-7. nih.govtermedia.pl The anticancer effect is characterized by a dose-dependent decrease in the viability of cancer cells. nih.govfrontiersin.org

In one key study, treatment with linoelaidic acid at a concentration of 5 µM resulted in a significant reduction in MCF-7 cell viability by 81.82%. nih.govfrontiersin.orgtermedia.pl This cytotoxic effect underscores the potential of linoelaidic acid as a potent anticancer agent. The compound's activity is linked to its ability to modulate inflammatory pathways and induce cell death in cancer cells. nih.gov Investigations have confirmed that linoelaidic acid can induce the apoptosis process and significantly increase the levels of tumor necrosis factor-α (TNF-α), a cytokine involved in inflammation and cell death. nih.govfrontiersin.orgtermedia.pl

Table 1: Effect of Linoelaidic Acid on MCF-7 Breast Cancer Cell Viability

| Concentration of Linoelaidic Acid | Cell Line | Percentage Decrease in Cell Viability | Source |

|---|---|---|---|

| 5 µM | MCF-7 | 81.82% | nih.govfrontiersin.orgtermedia.pl |

Mechanisms of Apoptosis Induction by Linoelaidic Acid

Linoelaidic acid induces cancer cell death primarily through the activation of apoptosis, a form of programmed cell death. The molecular mechanisms involve several key signaling pathways and proteins. Staining methods using DAPI have revealed classic signs of apoptosis in MCF-7 cells treated with linoelaidic acid, such as condensed and fragmented chromatin. nih.gov

Western blot analyses have provided further insight into the specific pathways modulated by linoelaidic acid. Its pro-apoptotic effect is mediated through the activation of p53 and caspases. nih.gov Key findings include:

p53 Upregulation : The expression of the tumor suppressor protein p53 increases in a dose-dependent manner following exposure to linoelaidic acid. frontiersin.org Elevated p53 levels can restrict cancer cell proliferation by modulating genes involved in cell cycle arrest and apoptosis. frontiersin.org

Caspase Activation : Linoelaidic acid treatment leads to a considerable enhancement in the expression of caspase-3 and caspase-9, which are critical executioner and initiator caspases in the apoptotic cascade, respectively. nih.gov

Modulation of Apoptotic Proteins : The expression of the pro-apoptotic protein Bax is significantly enhanced. nih.gov

Cytokine Regulation : The compound also increases the expression of interleukin-10 (IL-10) and interleukin-1 receptor antagonist (IL-1ra), establishing a link between its immunomodulatory and apoptotic functions. nih.govtermedia.pl